1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-5-(2-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a molecular formula of C26H32N2O6. This compound is known for its unique structural features, which include a pyrrolone ring, a diethylaminoethyl group, and multiple methoxy and hydroxy substituents. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-5-(2-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves several steps. The synthetic route typically starts with the preparation of the pyrrolone ring, followed by the introduction of the diethylaminoethyl group and the methoxy and hydroxy substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-5-(2-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides
Scientific Research Applications
1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-5-(2-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds
Mechanism of Action
The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-5-(2-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-5-(2-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can be compared with similar compounds such as:
- 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-5-(3-PYRIDINYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE These compounds share similar structural features but differ in the position and type of substituents, which can influence their chemical properties and applications .
Properties
Molecular Formula |
C26H32N2O5 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H32N2O5/c1-6-27(7-2)14-15-28-23(20-10-8-9-11-21(20)33-5)22(25(30)26(28)31)24(29)19-13-12-18(32-4)16-17(19)3/h8-13,16,23,29H,6-7,14-15H2,1-5H3/b24-22+ |
InChI Key |
OWSCWWCCHXMPAK-ZNTNEXAZSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC=CC=C3OC |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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